Potent and Highly Selective Inhibition of Bovine MAO-A Over MAO-B
This compound exhibits potent inhibition of bovine brain mitochondrial MAO-A with an IC₅₀ of 82 nM, while displaying negligible activity against MAO-B (IC₅₀ = 890,000 nM), yielding a selectivity index of >10,000 for MAO-A over MAO-B [1]. This contrasts sharply with many benzoxazole derivatives that preferentially inhibit MAO-B, such as 4,4′-(benzo[d]oxazole-2,6-diyl)diphenol (hMAO-B IC₅₀ = 182 nM) and 4-(2-(3-fluorophenyl)benzo[d]oxazol-6-yl)phenol (hMAO-B IC₅₀ = 184 nM) [2].
| Evidence Dimension | MAO-A Inhibition Potency |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM (bovine MAO-A) |
| Comparator Or Baseline | MAO-B isoform (same compound): IC₅₀ = 890,000 nM |
| Quantified Difference | Selectivity ratio (MAO-B IC₅₀ / MAO-A IC₅₀) = 10,853 |
| Conditions | Bovine brain mitochondria, serotonin substrate (MAO-A) or benzylamine substrate (MAO-B), 60 min incubation, fluorimetric detection [1] |
Why This Matters
This selectivity profile is critical for research applications requiring specific MAO-A modulation without confounding MAO-B inhibition, a differentiation not reliably achieved with non-fluorinated or differently substituted benzoxazole analogs.
- [1] BindingDB. (2016). BDBM50097419 (CHEMBL3585825) - Enzyme Inhibition Constant Data. BindingDB Entry ID: 50097419. View Source
- [2] Park, H., Baek, S. Y., Lee, J., Choi, J. W., Park, K. D., Choi, K. I., ... & Choo, H. (2019). 2,6-Diarylbenzo[d]oxazoles as MAO-B inhibitors for the treatment of Parkinson's disease. Bulletin of the Korean Chemical Society, 40(5), 457-460. View Source
